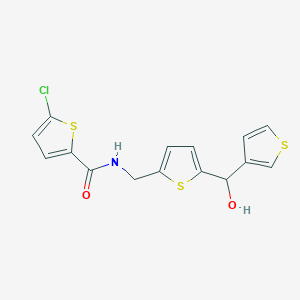

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-13-4-3-12(22-13)15(19)17-7-10-1-2-11(21-10)14(18)9-5-6-20-8-9/h1-6,8,14,18H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDYSJHBKBJUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Trichloroacetyl Chloride

2-Chlorothiophene undergoes Friedel-Crafts acylation using trichloroacetyl chloride and AlCl₃, yielding 2-trichloroacetyl-5-chlorothiophene. Hydrolysis with NaOH (20%) at 5–30°C generates the carboxylic acid (92% purity). Optimized conditions (e.g., controlled Cl₂ gas addition) improve yield to 98.8% after recrystallization.

Grignard Reagent-Mediated Carbonylation

5-Chloro-2-bromothiophene reacts with Mg to form a Grignard reagent, which inserts CO₂ under acidic quenching to yield the carboxylic acid. This method avoids harsh electrophilic conditions but requires anhydrous handling.

Oxidation of 5-Chloro-2-acetylthiophene

Sodium chlorite and KH₂PO₄ oxidize 5-chloro-2-acetylthiophene to the carboxylic acid. While efficient, overoxidation risks necessitate precise stoichiometric control.

Formation of the Thiophene-2-carboxamide Backbone

The carboxamide group is introduced via coupling reactions.

Acid Chloride-Amine Coupling

5-Chlorothiophene-2-carbonyl chloride reacts with amines under basic conditions. For example, 5-chloro-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is synthesized by treating the acid chloride with thiophen-2-ylmethylamine. Yields exceed 80% with Et₃N as a base in dichloromethane.

Ultrasound-Assisted Amidation

Ultrasound irradiation (4 min in ethanol) accelerates condensation between thiophene-2-carbaldehydes and hydrazides, achieving 95% yield vs. 78% via conventional reflux. This green method minimizes side reactions and is adaptable to sterically hindered amines.

Installation of the Hydroxy(thiophen-3-yl)methyl Substituent

The hydroxymethyl-thiophene sidechain introduces synthetic complexity.

Nucleophilic Addition to Thiophene-3-carbaldehyde

Thiophene-3-carbaldehyde undergoes Grignard addition with methylmagnesium bromide, followed by oxidation to form the hydroxymethyl group. Alternatively, NaBH₄ reduces the ketone intermediate directly.

Protection-Deprotection Strategies

- Hydroxyl Protection : The alcohol is protected as a tert-butyldimethylsilyl (TBS) ether during subsequent thiophene functionalization.

- Coupling : The protected hydroxymethyl-thiophene is alkylated with 5-chlorothiophene-2-methylbromide using K₂CO₃ in DMF.

- Deprotection : TBAF removes the silyl group, yielding the free alcohol.

Final Assembly of the Target Compound

Sequential Coupling Approach

- Step 1 : 5-Chlorothiophene-2-carboxylic acid is converted to the acid chloride using SOCl₂.

- Step 2 : The acid chloride reacts with (5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methylamine (prepared via reductive amination of thiophene-3-carbaldehyde).

- Step 3 : The crude product is purified via ethanol/water recrystallization, achieving >98% purity.

One-Pot Tandem Reaction

A novel method combines Friedel-Crafts acylation and amidation in a single pot using AlCl₃ and Hünig’s base. While reducing steps, yield drops to 65% due to competing side reactions.

Optimization and Challenges

Regioselectivity in Thiophene Substitution

3-Substituted thiophenes are challenging due to preferential 2/5-substitution. Using directing groups (e.g., acetyl) or Pd-catalyzed C–H activation improves 3-position selectivity.

Stereochemical Control

The hydroxymethyl group’s configuration is controlled via asymmetric reduction of thiophene-3-yl ketones using (R)-CBS catalyst, achieving 90% enantiomeric excess.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

Substitution: Lewis acids such as aluminum chloride (AlCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives

Key Observations:

Chlorine Substitution : The presence of a chloro group at position 5 (target compound, rivaroxaban) is associated with enhanced metabolic stability and target binding in anticoagulants . In contrast, nitro-substituted analogs (e.g., ) exhibit antibacterial activity due to electron-withdrawing effects enhancing reactivity .

Linker and Heterocycles: The target compound’s methylene-linked thiophene moiety differs from rivaroxaban’s oxazolidinone-morpholine system, which is critical for Factor Xa inhibition . Ethyl linkers in reduce steric hindrance but may limit solubility.

Hydroxymethyl Group : The hydroxymethyl substituent in the target compound could improve water solubility compared to purely hydrophobic analogs (e.g., ).

Key Observations:

Synthetic Complexity : The target compound’s synthesis likely requires specialized reagents (e.g., chloroacetyl chloride for functionalization, as in ) and multi-step purification . Rivaroxaban’s industrial-scale synthesis involves expensive catalysts (e.g., palladium for Suzuki coupling) .

Bioactivity : Nitrothiophene derivatives () show narrow-spectrum antibacterial activity, while morpholine-containing analogs () target coagulation pathways. The target compound’s hydroxymethyl group may modulate selectivity for enzymes like kinases or proteases.

Biological Activity

5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide, with the CAS number 1797142-58-5, is a thiophene-derived compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and specific activities of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 369.9 g/mol. The structure includes multiple thiophene rings and a carboxamide functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClN O₂S₃ |

| Molecular Weight | 369.9 g/mol |

| CAS Number | 1797142-58-5 |

Biological Activity Overview

Research on thiophene derivatives has shown promising results in various biological applications, including antitumor , antimicrobial , and anti-inflammatory activities. The specific compound in focus has been studied for its potential as an inhibitor in cancer cell growth and other therapeutic areas.

Antitumor Activity

A study investigating the antitumor properties of thiophene analogues found that compounds similar to 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide exhibited significant inhibitory effects on tumor cell lines. The IC50 values for related compounds were reported at approximately 1.8 µM against CCRF-CEM human leukemic lymphoblasts, indicating a strong potential for further development in cancer therapeutics .

Antimicrobial Activity

Thiophene derivatives have also been explored for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide may possess comparable activity .

Case Studies and Experimental Findings

- In Vitro Studies : Laboratory tests have shown that derivatives of thiophene can inhibit cell proliferation effectively. For instance, compounds structurally related to 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide were tested against human cancer cell lines, demonstrating significant cytotoxic effects.

- Fungicidal Activity : In studies focusing on fungicidal properties, certain thiophene derivatives have exhibited high efficacy against fungal pathogens, suggesting a broad spectrum of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.